molecular formula C9H9ClF2O3S B13524960 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride

Cat. No.: B13524960
M. Wt: 270.68 g/mol
InChI Key: HFSCSQPFDRRZQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3,4-difluorophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its reactivity and selectivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride depends on its specific application. Generally, the compound exerts its effects through the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, thereby influencing various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
  • Propane, 1,1,3,3-tetrakis[(trifluoromethyl)sulfonyl]-

Uniqueness

Compared to similar compounds, 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride offers a unique combination of reactivity and selectivity due to the presence of the 3,4-difluorophenoxy group. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C9H9ClF2O3S

Molecular Weight

270.68 g/mol

IUPAC Name

3-(3,4-difluorophenoxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-7-2-3-8(11)9(12)6-7/h2-3,6H,1,4-5H2

InChI Key

HFSCSQPFDRRZQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCS(=O)(=O)Cl)F)F

Origin of Product

United States

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